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molecular formula C12H16O3 B8324980 4-Acetoxyadamantanone

4-Acetoxyadamantanone

Cat. No. B8324980
M. Wt: 208.25 g/mol
InChI Key: MHAYEJJGTSADAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430193

Procedure details

A mixture containing 4-Oxahomoadamantane-5-one (12.5 grams, 75.3 mmol), 40 mL acetic anhydride, and 100 mL cyclohexane was charged to a 250-mL round-bottom flask and heated to reflux with a heating mantle. Concentrated sulfuric acid (0.52 grams, 5.4 mmol) was added dropwise from the top of the condenser with magnetic stirring. After 40 hours of reflux, about 5% of the 4-Oxahomoadamantan-5-one was converted to the products. More concentrated H2SO4 was added (15.8 grams, 158 mmol) in the same fashion. This separated the reaction mixture into a top grayish layer of mostly cyclohexane and a black bottom layer. Refluxing was continued for additional 6 hrs, when GC analysis of the top layer showed that the reaction was complete. After cooling, the reaction mixture was transferred into a separatory funnel and the layers were separated. The dark bottom layer was extracted with 3×50 mL cyclohexane. The combined cyclohexane solutions was washed with 100 mL each of 1N NaOH and saturated brine. GC analysis of the solution showed >99% pure two isomers of 4-Acetoxyadamantanones. After drying over anhydrous Na2SO4, removal of solvent gave 4.03 gram of 4-Acetoxyadamantanone as a yellowish oil. Crushed ice was added to the conc. H2SO4 layer separated from the reaction mixture. The resulting solution was diluted with water to ≈500 mL and extracted with 4×100 mL CH2Cl2. The combined yellow CH2Cl2 solutions was washed with 1N NaOH (2 ×200 mL), water (100 mL), and saturated brine (100 mL). GC analysis of the solution showed that it was predominantly 4-Acetoxyadamantanone with small amounts of 4-Hydroxyadamantanones. Removal of solvent by rotary evaporation gave 7.24 grams of a red oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].S(=O)(=O)(O)O.[CH2:13]1[CH:18]2CC3[O:22][C:23](=O)[CH:16]([CH2:17]2)[CH2:15][CH:14]1[CH2:21]3>C1CCCCC1>[C:5]([O:4][CH:1]1[CH:18]2[CH2:17][CH:16]3[CH2:15][CH:14]([CH2:21][CH:2]1[C:23]3=[O:22])[CH2:13]2)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2CC3CC1CC(C2)OC3=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged to a 250-mL round-bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
After 40 hours of reflux
Duration
40 h
CUSTOM
Type
CUSTOM
Details
This separated the reaction mixture into a top grayish layer of mostly cyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The dark bottom layer was extracted with 3×50 mL cyclohexane
WASH
Type
WASH
Details
The combined cyclohexane solutions was washed with 100 mL each of 1N NaOH and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous Na2SO4, removal of solvent

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC1C2C(C3CC(CC1C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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